Superior In Vitro Potency Against Pasteurella multocida Compared to Tilmicosin and Tylosin
In a direct head-to-head comparison of nine macrolides, repromicin demonstrated an MIC of 0.39 μg/mL against Pasteurella multocida strain 56A006, which is 4-fold more potent than tilmicosin (MIC = 1.56 μg/mL) and approximately 64-fold more potent than tylosin (MIC = 25.00 μg/mL) [1]. Repromicin's potency also exceeded that of desmycosin (3.13 μg/mL) and carbomycin A (1.56 μg/mL) and B (6.25 μg/mL). However, it was less potent than azithromycin (0.05 μg/mL) and rosaramicin (0.20 μg/mL) in the same assay system [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.39 μg/mL |
| Comparator Or Baseline | Tilmicosin: 1.56 μg/mL; Tylosin: 25.00 μg/mL; Rosaramicin: 0.20 μg/mL; Azithromycin: 0.05 μg/mL; Desmycosin: 3.13 μg/mL |
| Quantified Difference | 4-fold more potent than tilmicosin; 64-fold more potent than tylosin; 2-fold less potent than rosaramicin; 8-fold less potent than azithromycin |
| Conditions | Broth microdilution assay against P. multocida strain 56A006 |
Why This Matters
This data allows procurement decisions based on precise potency requirements: repromicin is the preferred choice over tilmicosin when 4-fold higher intrinsic activity is needed, but it is not a substitute for ultra-potent agents like azithromycin.
- [1] McFarland JW, Hecker SJ, Jaynes BH, Jefson MR, Lundy KM, Vu CB, Glazer EA, Froshauer SA, Hayashi SF, Kamicker BJ, Reese CP, Olson JA. Repromicin derivatives with potent antibacterial activity against Pasteurella multocida. J Med Chem. 1997 Mar 14;40(6):1041-5. Table 1: Selected Macrolides: In Vitro and in Vivo Activities against P. multocida 56A006. View Source
